molecular formula C12H24O3 B14367704 Methyl 3-(heptyloxy)-2-methylpropanoate CAS No. 90177-66-5

Methyl 3-(heptyloxy)-2-methylpropanoate

Cat. No.: B14367704
CAS No.: 90177-66-5
M. Wt: 216.32 g/mol
InChI Key: IJIFTPMJXXHIKW-UHFFFAOYSA-N
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Description

Methyl 3-(heptyloxy)-2-methylpropanoate is an ester derivative characterized by a branched propanoate backbone substituted with a heptyloxy group at the 3-position and a methyl group at the 2-position.

Properties

CAS No.

90177-66-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

methyl 3-heptoxy-2-methylpropanoate

InChI

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3

InChI Key

IJIFTPMJXXHIKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(heptyloxy)-2-methylpropanoate typically involves the esterification of 3-(heptyloxy)-2-methylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(heptyloxy)-2-methylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this ester can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 3-(heptyloxy)-2-methylpropanoic acid.

    Reduction: 3-(heptyloxy)-2-methylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(heptyloxy)-2-methylpropanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme specificity.

Industry: In the fragrance industry, this compound is valued for its pleasant scent and is used in the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of Methyl 3-(heptyloxy)-2-methylpropanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of an alcohol and a carboxylic acid. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in the substituent at the 3-position (e.g., alkoxy, amino, or aromatic groups) or the ester group (e.g., ethyl vs. methyl). Key examples include:

Compound Name Substituent (3-position) Molecular Weight Key Properties/Applications Evidence ID
Methyl 3-(benzyloxy)-2-methylpropanoate Benzyloxy (aromatic) 208.26 g/mol Higher lipophilicity; used in polymer synthesis
Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate Ethoxypropylamino (polar) Not specified Increased polarity; potential drug scaffold
Methyl (R)-3-((TBS)oxy)-2-methylpropanoate tert-Butyldimethylsilyloxy 234.36 g/mol Enhanced stability for synthetic intermediates
Methyl 3-(4-aminophenyl)-2-methylpropanoate 4-Aminophenyl (aromatic amine) 193.24 g/mol Pharmaceutical scaffold; basic character

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., tert-butyldimethylsilyloxy) hinder reactivity, making them useful in protecting-group strategies .
  • Polarity: Amino or hydroxy substituents (e.g., in phenolic derivatives from Schizogyne sericea) increase polarity, affecting solubility and chromatographic behavior .

Physicochemical and Analytical Properties

highlights that esters like methyl octanoate and ethyl 2-methylpropanoate exhibit similar retention times in chromatography but differ in migration times due to varying volatility and polarity. Methyl 3-(heptyloxy)-2-methylpropanoate, with its long alkoxy chain, would likely show higher retention times than shorter-chain analogs (e.g., ethyl propanoate) but lower than aromatic derivatives (e.g., benzyloxy-substituted compounds).

In mass spectrometry, dimer formation is influenced by compound concentration and ionization efficiency. High-content esters like the target compound may form dimers via protonated or neutral molecule interactions, similar to observations in .

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